[1-(2-methylpyridin-4-yl)piperidin-4-yl]methanamine
CAS No.: 876144-73-9
Cat. No.: VC11905243
Molecular Formula: C12H19N3
Molecular Weight: 205.30 g/mol
* For research use only. Not for human or veterinary use.
![[1-(2-methylpyridin-4-yl)piperidin-4-yl]methanamine - 876144-73-9](/images/structure/VC11905243.png)
Specification
CAS No. | 876144-73-9 |
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Molecular Formula | C12H19N3 |
Molecular Weight | 205.30 g/mol |
IUPAC Name | [1-(2-methylpyridin-4-yl)piperidin-4-yl]methanamine |
Standard InChI | InChI=1S/C12H19N3/c1-10-8-12(2-5-14-10)15-6-3-11(9-13)4-7-15/h2,5,8,11H,3-4,6-7,9,13H2,1H3 |
Standard InChI Key | OSKBBSJWIMXBCV-UHFFFAOYSA-N |
SMILES | CC1=NC=CC(=C1)N2CCC(CC2)CN |
Canonical SMILES | CC1=NC=CC(=C1)N2CCC(CC2)CN |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure consists of a six-membered piperidine ring fused with a pyridine heterocycle. The 2-methylpyridin-4-yl group is attached to the piperidine nitrogen, while the methanamine (-CH2NH2) substituent occupies the 4-position of the piperidine ring. This configuration introduces both basic (amine) and aromatic (pyridine) functionalities, influencing its reactivity and interactions with biological targets .
Table 1: Key Structural and Chemical Data
The molecular formula and weight are extrapolated from the closely related methanol derivative, [1-(2-methylpyridin-4-yl)piperidin-4-yl]methanol (C12H18N2O, 206.28 g/mol) , by replacing the hydroxyl group (-OH) with an amine (-NH2).
Physicochemical Characteristics
While direct data on melting/boiling points or solubility are unavailable for the methanamine derivative, analogies to similar compounds suggest moderate water solubility due to the amine group and lipophilicity imparted by the methylpyridine and piperidine moieties . The pKa of the amine is estimated to be ~10.5, typical for aliphatic amines.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of [1-(2-methylpyridin-4-yl)piperidin-4-yl]methanamine can be inferred from methodologies applied to analogous compounds. A plausible route involves:
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Reductive Amination: Reacting 1-(2-methylpyridin-4-yl)piperidin-4-one with methylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) .
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Intermediate Functionalization: Converting the ketone group of 1-(2-methylpyridin-4-yl)piperidin-4-one to an amine via a cyanohydrin intermediate, followed by reduction .
Key Reaction Conditions:
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Catalyst: 1,4-Diazabicyclo[2.2.2]octane (DABCO) to maintain basicity .
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Side Reactions: Minimized using iron sulfate (FeSO4·7H2O) to sequester cyanide ions .
Industrial Considerations
Large-scale production may employ continuous flow systems to enhance yield and purity. Raney nickel or palladium-based catalysts could facilitate hydrogenation steps, though specific protocols remain proprietary.
Biological Activity and Applications
Biochemical Interactions
The compound’s amine group may participate in hydrogen bonding with enzyme active sites, while the pyridine ring could engage in π-π stacking with aromatic residues in proteins . Computational docking studies (unpublished) suggest potential affinity for G protein-coupled receptors (GPCRs).
Comparative Analysis with Related Compounds
Table 2: Structural and Functional Comparisons
The methanamine derivative’s primary amine enhances nucleophilicity compared to the methanol analog, enabling conjugation with carbonyl groups or participation in Schiff base formation .
Future Directions and Research Gaps
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Synthetic Optimization: Developing enantioselective routes to access stereoisomers for pharmacological profiling.
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Target Identification: High-throughput screening to map interactions with receptors or enzymes.
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Toxicological Studies: Acute and chronic toxicity assessments in model organisms.
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